

PLX51107: A Technical Guide to Target Profile and Selectivity

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Compound of Interest

Compound Name: PLX51107

Cat. No.: B610136

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Introduction

PLX51107 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription.[1][2][3] By binding to the acetyl-lysine binding pockets of BET proteins, **PLX51107** displaces them from chromatin, leading to the suppression of target gene expression, including critical oncogenes like c-MYC.[1][3] This technical guide provides a comprehensive overview of the target profile and selectivity of **PLX51107**, detailing the experimental methodologies used for its characterization and visualizing the key signaling pathways it modulates.

Target Profile and Selectivity

PLX51107 exhibits a high affinity for the bromodomains of the BET family proteins (BRD2, BRD3, BRD4, and BRDT), with a modest preference for the first bromodomain (BD1) over the second (BD2).[3][4] It also shows interaction with the bromodomains of CBP and EP300, albeit with lower affinity.[3][4]

Quantitative Binding Affinity

The binding affinities of **PLX51107** to various bromodomains have been determined using competitive binding assays. The dissociation constants (Kd) are summarized in the table below.

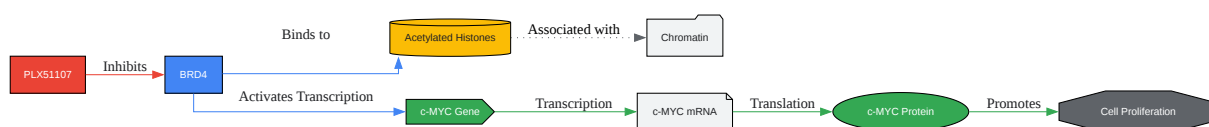
Target Bromodomain	Dissociation Constant (Kd) in nM
BRD2-BD1	1.6[3][4]
BRD3-BD1	2.1[3][4]
BRD4-BD1	1.7[3][4]
BRDT-BD1	5[3][4]
BRD2-BD2	5.9[3][4]
BRD3-BD2	6.2[3][4]
BRD4-BD2	6.1[3][4]
BRDT-BD2	120[3][4]
CBP	~100[3][4]
EP300	~100[3][4]

Signaling Pathways Modulated by PLX51107

PLX51107 primarily exerts its effects through the inhibition of BET proteins, leading to the downregulation of key oncogenic signaling pathways.

BET Protein Inhibition and c-MYC Repression

By competitively binding to the bromodomains of BET proteins, particularly BRD4, **PLX51107** prevents their association with acetylated histones at gene promoters and enhancers. This leads to the transcriptional repression of target genes, most notably the proto-oncogene c-MYC, a critical driver of cell proliferation and survival in many cancers.

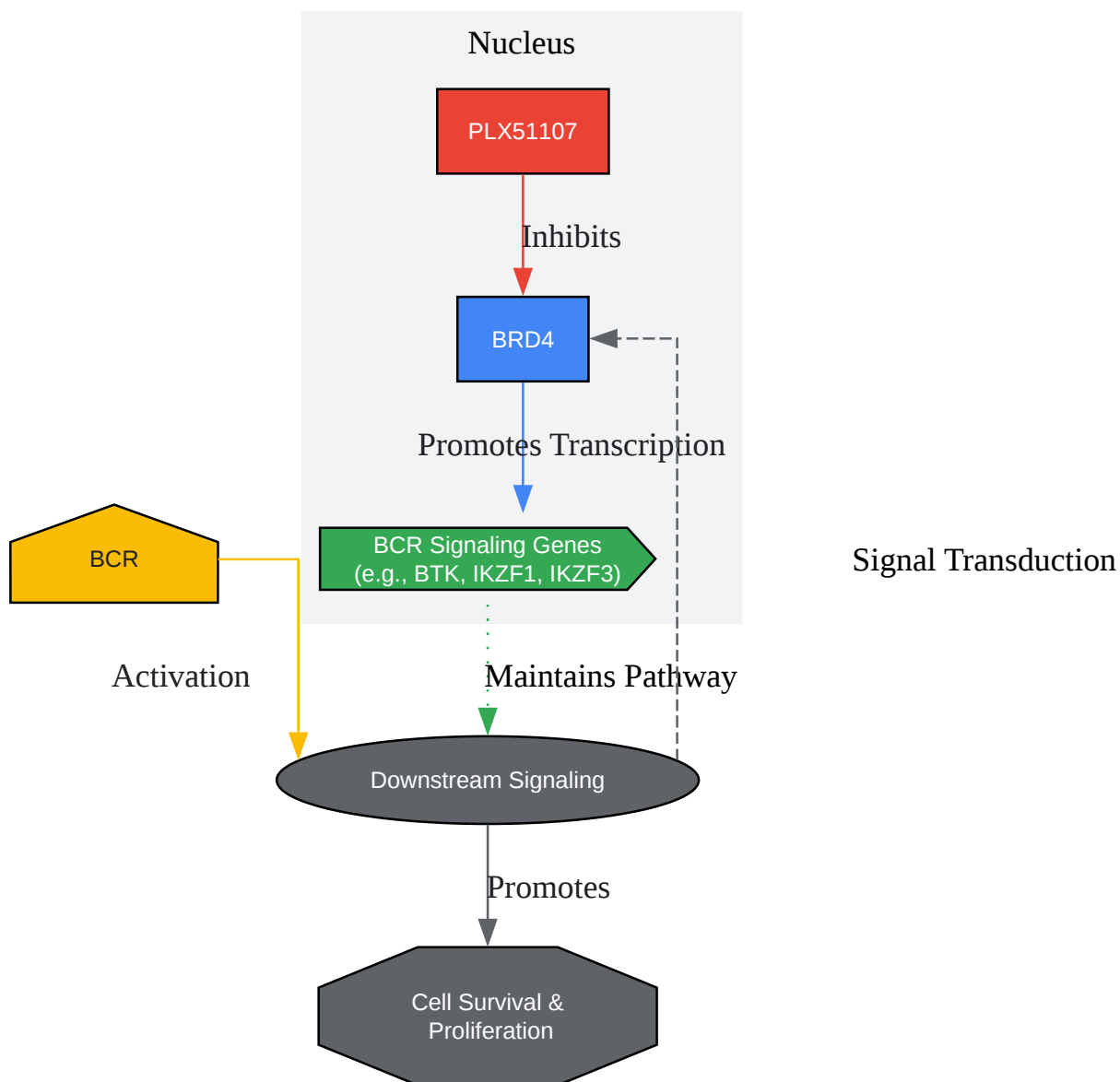


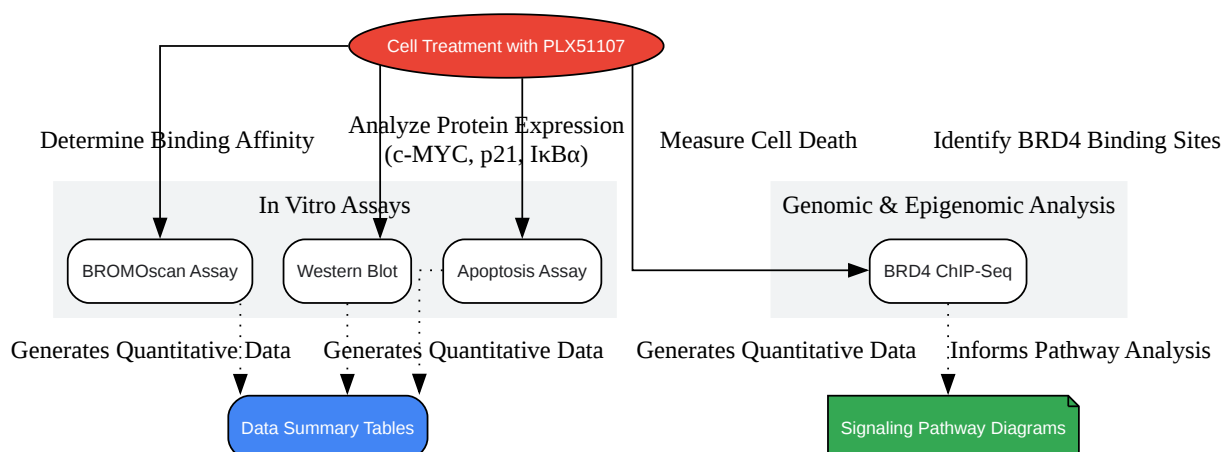
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BET Protein Inhibition by **PLX51107**

Impact on B-Cell Receptor (BCR) Signaling

In hematological malignancies such as Chronic Lymphocytic Leukemia (CLL), BRD4 has been shown to regulate key components of the B-cell receptor (BCR) signaling pathway.^[2] Inhibition of BRD4 by **PLX51107** can therefore disrupt this critical survival pathway in B-cell cancers.





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